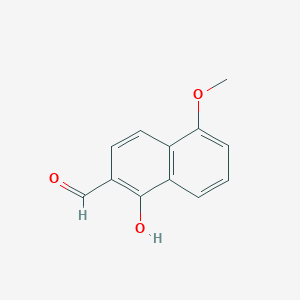
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is an organic compound with a molecular formula of C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both aldehyde and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 1-hydroxy-5-methoxynaphthalene using a Vilsmeier-Haack reaction, which involves the reaction of the naphthalene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1-hydroxy-5-methoxy-.
Reduction: 2-Naphthalenemethanol, 1-hydroxy-5-methoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- exerts its effects depends on its chemical interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: Similar structure but with the hydroxyl group at a different position.
2-Naphthalenecarboxaldehyde: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Similar structure but with the methoxy group at a different position.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
117661-40-2 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-hydroxy-5-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-7,14H,1H3 |
InChI-Schlüssel |
JHCBTEGFYKOJGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC(=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



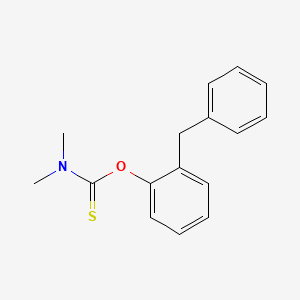
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

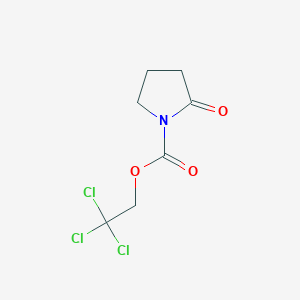
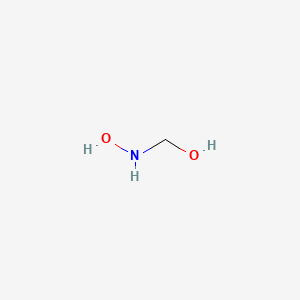
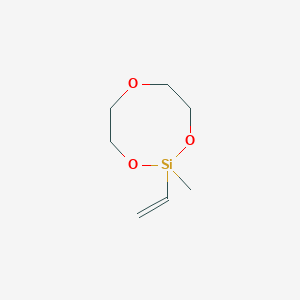

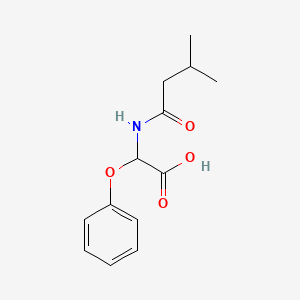

![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
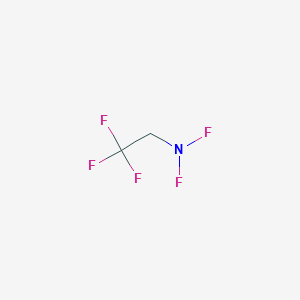
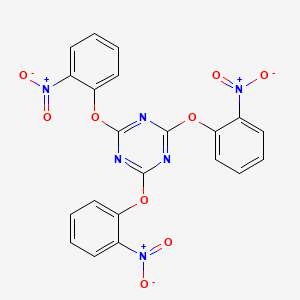
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
